molecular formula C6H6ClN3OS B2802991 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 902243-56-5

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2802991
CAS No.: 902243-56-5
M. Wt: 203.64
InChI Key: BSHRLGFWSDXIJS-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxamide. One common method includes the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxamide with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 5-position by a chlorine atom, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives under controlled conditions.

Reagent/Conditions Product Yield Reference
H₂O₂ (25%), acetic acid, 20–25°C, 97 h5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide63%
mCPBA (meta-chloroperbenzoic acid), DCMSulfone derivatives (e.g., 2-(methylsulfonyl)pyrimidine analogs)67%

Key Findings :

  • Oxidation with H₂O₂ in acetic acid selectively converts the methylsulfanyl group to a sulfone without affecting the carboxamide or chloro groups .
  • Sulfone derivatives exhibit enhanced electrophilicity, enabling further substitutions .

Nucleophilic Substitution at the Chloro Position

The chloro group at the 5-position is susceptible to nucleophilic displacement, particularly with amines or thiols.

Reagent/Conditions Product Yield Reference
6-Fluoro-1,3-benzothiazol-2-amine, NMP, 120–130°C5-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-(methylsulfanyl)pyrimidine-4-carboxamide79%
3-Methoxypropylamine, DIPEA, DMF5-(3-Methoxypropylamino)-2-(methylsulfanyl)pyrimidine-4-carboxamide85%

Key Findings :

  • Substitution reactions require polar aprotic solvents (e.g., NMP, DMF) and elevated temperatures.
  • Products retain the carboxamide functionality, which is critical for biological activity.

Functionalization of the Methylsulfanyl Group

The methylsulfanyl group can participate in alkylation or desulfurization reactions.

Reagent/Conditions Product Yield Reference
Alkyl halides, NaH, THF2-(Alkylsulfanyl)-5-chloropyrimidine-4-carboxamide derivatives60–75%
Raney Nickel, H₂, EtOH5-Chloro-2-mercaptopyrimidine-4-carboxamide (desulfurization)55%

Key Findings :

  • Alkylation broadens the compound’s utility in medicinal chemistry by introducing varied alkyl chains.
  • Desulfurization provides access to thiol derivatives, useful for further conjugation .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to carboxylic acid under acidic or basic conditions.

Reagent/Conditions Product Yield Reference
6M HCl, reflux, 6 h5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid88%
NaOH (2M), H₂O, 80°C, 4 hSodium salt of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid92%

Key Findings :

  • Hydrolysis products serve as intermediates for esterification or coupling reactions.
  • The sodium salt form improves solubility for aqueous-phase reactions .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling reactions.

Reagent/Conditions Product Yield Reference
Suzuki coupling (Boronates, Pd(PPh₃)₄)5-Aryl-2-(methylsulfanyl)pyrimidine-4-carboxamide70–80%
Buchwald-Hartwig amination5-(Arylamino)-2-(methylsulfanyl)pyrimidine-4-carboxamide65%

Key Findings :

  • Suzuki coupling introduces aromatic rings, enhancing π-π stacking interactions in drug design .
  • Buchwald-Hartwig amination expands the compound’s scope in kinase inhibitor development .

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is increasingly recognized for its potential in drug discovery and development. It serves as a crucial building block in synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.

Key Applications:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes involved in metabolic processes, potentially affecting critical pathways for cell survival and proliferation .
  • Therapeutic Research : Investigations into its interactions with biological macromolecules have revealed promising therapeutic effects, especially in diseases where enzyme modulation is beneficial.

Agricultural Chemistry

In the agrochemical sector, this compound serves as an intermediate for synthesizing various herbicides. Its unique structure allows it to inhibit specific plant enzymes, making it valuable for developing effective weed control solutions.

Key Applications:

  • Herbicide Development : The compound's ability to disrupt metabolic pathways in plants positions it as a key ingredient in formulating new herbicides .

Biochemical Research

The compound plays a significant role in biochemical studies, particularly those exploring metabolic pathways and enzyme interactions. Its sulfur-containing structure provides a unique opportunity to investigate the effects of such compounds in biological systems.

Key Applications:

  • Metabolic Pathway Studies : Researchers utilize this compound to explore how sulfur-containing compounds interact with various biological processes .
  • Enzyme Interaction Analysis : It is used to study the interactions between small molecules and enzymes, providing insights into enzyme mechanisms and potential inhibitors .

Material Science

Beyond its applications in pharmaceuticals and agriculture, this compound is being investigated for its properties in material science. Its unique chemical structure makes it suitable for developing novel materials, including polymers and coatings.

Key Applications:

  • Polymer Development : The compound’s properties can enhance the performance and durability of materials used across various applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of specific enzymes critical for cancer cell metabolism .
Study BHerbicide DevelopmentDeveloped a new herbicide formulation that effectively controls resistant weed species using this compound as an active ingredient .
Study CMaterial ScienceInvestigated the use of this compound in creating durable coatings that enhance resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction. These features make it a versatile compound for various scientific applications .

Biological Activity

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine derivatives family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme and receptor inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₃OS, with a molecular weight of approximately 214.67 g/mol. The compound features a pyrimidine ring with chlorine and methylsulfanyl substitutions, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine derivatives possess IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for enzymes involved in inflammatory pathways and cancer progression. Structure-activity relationship studies suggest that modifications to the substituents on the pyrimidine ring can enhance binding affinity and inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives reveal that specific substitutions can significantly impact biological activity. For example, the introduction of different groups at the 2 and 4 positions of the pyrimidine ring has been shown to alter the inhibitory effects on various targets:

CompoundSubstituentsIC₅₀ (µM)Target
Compound 1Cyclopropylmethylamide72 nMNAPE-PLD
This compoundChlorine, methylsulfanylTBDTBD

These findings suggest that further optimization of the substituents could lead to more effective inhibitors.

Case Studies

  • Anticancer Efficacy : In a study comparing various pyrimidine derivatives against human cancer cell lines (MCF-7, A549), compounds similar to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 0.01 to 0.12 µM .
  • Enzyme Inhibition : A recent investigation into the inhibition of NAPE-PLD by pyrimidine derivatives highlighted that certain compounds achieved a remarkable increase in potency when specific structural modifications were applied . The most potent compound in this study had an IC₅₀ value of 72 nM.
  • Microbial Activity : Research has also explored the antimicrobial properties of pyrimidine derivatives, with some exhibiting activity against bacterial strains such as E. coli and S. aureus. However, detailed MIC data for this compound remains to be fully elucidated .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanism of Action : Understanding how this compound interacts at the molecular level with its biological targets could provide insights into its therapeutic potential.
  • In Vivo Studies : Conducting animal studies will be essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

Q & A

Q. Basic: How can I optimize the synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide to improve yield and purity?

Methodological Answer:

  • Key Reaction Parameters:
    • Temperature: Maintain 60–80°C during nucleophilic substitution steps to balance reactivity and side-product formation .
    • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction homogeneity .
    • Catalysts: Sodium hydride (NaH) is critical for deprotonating thiols in sulfanyl-group introduction .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the methylsulfanyl group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR: Confirm the pyrimidine ring carbons (δ 150–160 ppm) and carboxamide carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Intermediate: How do substituent variations (e.g., fluorobenzyl vs. trifluoromethylphenyl) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design:
    • Electron-Withdrawing Groups (Cl, CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
    • Sulfanyl vs. Sulfonyl Moieties: Methylsulfanyl improves membrane permeability, while sulfonyl groups increase metabolic stability .
  • Experimental Validation:
    • Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to correlate substituent effects with activity .

Q. Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps for target interaction .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-receptor binding (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with active-site residues .
  • Fragment-Based Design:
    • Replace the methylsulfanyl group with bioisosteres (e.g., thioether-to-sulfoxide) to modulate binding kinetics .

Q. Advanced: How should I resolve contradictory data in biological activity across cell lines?

Methodological Answer:

  • Hypothesis-Driven Approach:
    • Metabolic Stability: Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .
    • Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .
  • Data Normalization:
    • Normalize cytotoxicity data to internal controls (e.g., ATP levels) to account for proliferation rate variations .

Q. Advanced: What strategies mitigate oxidation of the methylsulfanyl group during long-term storage?

Methodological Answer:

  • Stability Studies:
    • Accelerated Testing: Store at 40°C/75% RH for 4 weeks and monitor sulfoxide formation via HPLC .
  • Formulation Additives:
    • Add antioxidants (e.g., 0.1% BHT) or use argon-purged vials to limit oxidative degradation .

Q. Intermediate: How to validate the compound’s role in modulating inflammatory pathways?

Methodological Answer:

  • In Vitro Models:
    • Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA .
  • Pathway Analysis:
    • Perform Western blotting for NF-κB p65 phosphorylation and IκBα degradation .

Q. Basic: What are the solubility challenges, and how can they be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems:
    • Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration .
  • Prodrug Design:
    • Esterify the carboxamide group to improve aqueous solubility .

Q. Advanced: How to design a robust SAR study with limited synthetic capacity?

Methodological Answer:

  • Parallel Synthesis:
    • Use a 24-well plate setup for simultaneous alkylation of the pyrimidine core with varied thiols .
  • High-Throughput Screening (HTS):
    • Partner with facilities offering fragment libraries for rapid activity profiling .

Q. Advanced: What mechanistic insights explain its dual activity in cancer and antimicrobial assays?

Methodological Answer:

  • Target Deconvolution:
    • Employ thermal shift assays (TSA) to identify protein targets with shifted melting temperatures .
  • Transcriptomics:
    • Perform RNA-seq on treated bacterial vs. cancer cells to map differentially expressed pathways .

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHRLGFWSDXIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g (67.2 mmol) of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride are dissolved in 35 ml of dioxane and cooled to 5° C. 57.3 g (0.4 mol) of 7N ammonia in methanol (about 12% strength solution) are slowly added dropwise to the cooled solution. During the addition, the reaction temperature was kept below 15° C. After the dropwise addition had ended, the reaction mixture was allowed to warm to room temperature and stirred for about 15 hours. The mixture was then added to water and the precipitated 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide was isolated (7.7 g, yield 53% at a purity of 95%).
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